

Application Notes and Protocols for Assessing OSR1 Methylation Status

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Compound of Interest

Compound Name: *OdD1*

Cat. No.: *B1578480*

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These application notes provide a comprehensive overview of the current methods for assessing the methylation status of the Odd-skipped related 1 (OSR1) gene, a key player in development and disease. OSR1 has been identified as a tumor suppressor gene that is frequently silenced in various cancers through promoter hypermethylation. Accurate assessment of its methylation status is crucial for both basic research and the development of novel therapeutic strategies.

Introduction to OSR1 and Methylation

Odd-skipped related 1 (OSR1) is a zinc-finger transcription factor involved in the normal development of several organs, including the kidneys. Emerging evidence has highlighted its role as a tumor suppressor. The expression of OSR1 is often reduced in cancer tissues compared to their normal counterparts. This downregulation is frequently linked to hypermethylation of the CpG islands in its promoter region. Methylation of OSR1 has been observed in a significant percentage of gastric cancer cells and tissues (51.8%) and an even higher percentage in squamous cell carcinomas (over 85%).^[1] In breast cancer, OSR1 has been identified as a methylation-driven gene, with elevated methylation levels correlating with reduced gene expression in tumor tissues.^{[2][3]}

This document outlines detailed protocols for three common methods used to assess OSR1 methylation: Methylation-Specific PCR (MSP), Bisulfite Sequencing, and Pyrosequencing.

Data Presentation: OSR1 Methylation in Cancer

The following table summarizes publicly available data on OSR1 methylation in different cancer types. This data highlights the prevalence of OSR1 promoter hypermethylation in malignant tissues compared to normal tissues.

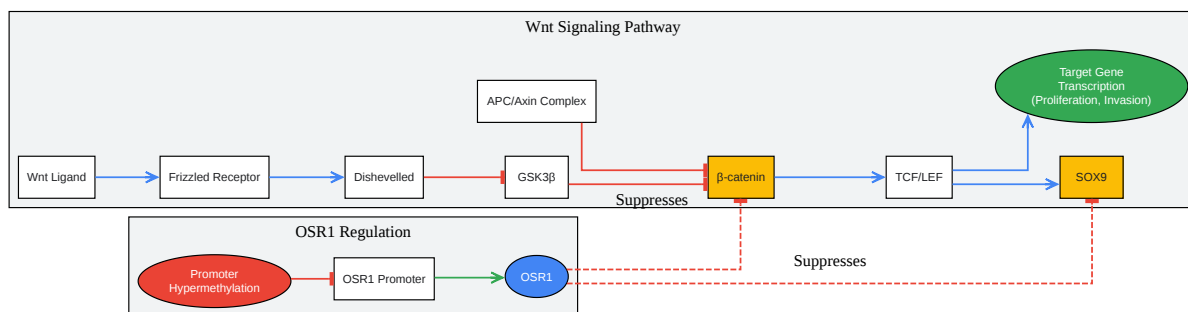
Cancer Type	Tissue Type	Number of Samples/Patients	Percentage of Methylation	Method of Analysis	Reference
Gastric Cancer	Cells and Tissues	Not Specified	51.8%	Not Specified	[1]
Squamous Cell Carcinoma	Not Specified	Not Specified	>85%	Not Specified	[1]
Breast Cancer	Tumor Tissue vs. Normal Tissue	TCGA Database	Elevated methylation in tumor tissues	Microarray/In silico analysis	[2] [3]

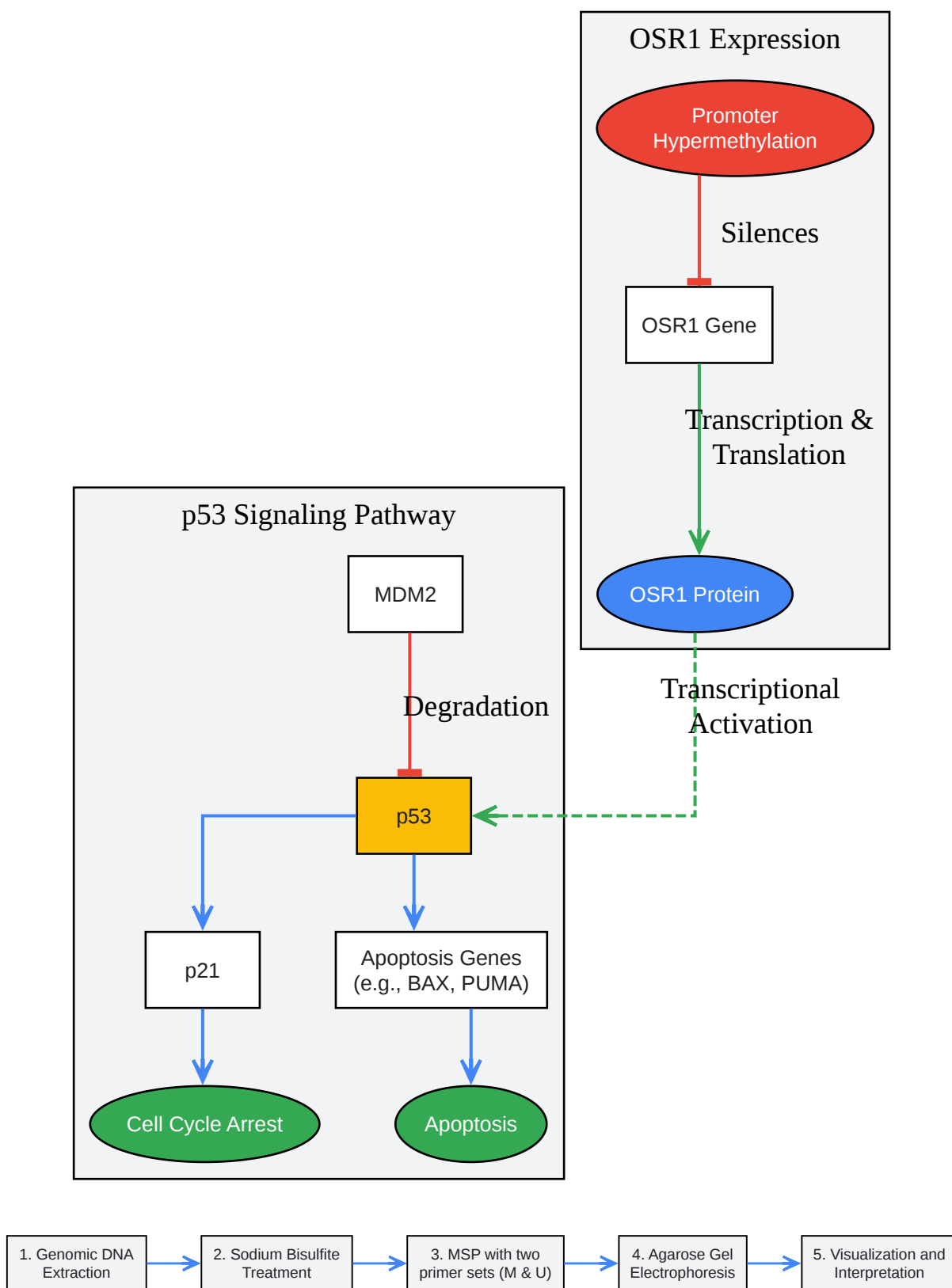
Signaling Pathways Involving OSR1

OSR1 is implicated in key signaling pathways that regulate cell growth, proliferation, and apoptosis. Understanding these pathways is essential for elucidating the functional consequences of OSR1 silencing by methylation.

OSR1 in the Wnt Signaling Pathway

OSR1 has been shown to negatively regulate the Wnt signaling pathway. It achieves this by suppressing the expression of SOX9 and β -catenin, key downstream effectors of the Wnt cascade.[\[1\]](#)[\[4\]](#) This inhibitory action on a pro-proliferative pathway underscores its role as a tumor suppressor.





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References

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